molecular formula C19H17ClN2O3 B2426345 Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 312944-15-3

Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2426345
CAS No.: 312944-15-3
M. Wt: 356.81
InChI Key: BXSJQLLQODAIGR-UHFFFAOYSA-N
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Description

Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-12-16(18(23)25-11-13-5-3-2-4-6-13)17(22-19(24)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSJQLLQODAIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₄H₁₅ClN₂O₃
  • Molecular Weight: 294.73 g/mol
  • CAS Number: 5948-71-0

The compound features a tetrahydropyrimidine ring with a benzyl group and a chlorophenyl substituent, contributing to its unique reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance:

  • Study Findings: A study evaluated the cytotoxic effects of related tetrahydropyrimidines against various cancer cell lines. The results demonstrated that these compounds can induce apoptosis in tumor cells through the modulation of key signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Mechanism of Action: It is hypothesized that this compound may inhibit enzymes involved in metabolic pathways critical for cancer cell growth. Specifically, it could act on enzymes like fatty acid synthase (FASN), which is crucial for lipid biosynthesis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of fatty acid synthase (FASN)
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study: Antitumor Activity

A specific case study explored the effects of related compounds on human breast cancer cells. The study found that treatment with these tetrahydropyrimidines resulted in significant reductions in cell viability and induced apoptotic markers such as caspase activation and PARP cleavage. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Modulation: By inhibiting key enzymes involved in metabolic processes, the compound can disrupt the energy supply to rapidly dividing cancer cells.
  • Signal Transduction Pathways: The compound may interfere with various signaling pathways that regulate cell cycle progression and apoptosis.

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